molecular formula C14H13N5OS B2828386 1,5-dimethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1013795-25-9

1,5-dimethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2828386
CAS RN: 1013795-25-9
M. Wt: 299.35
InChI Key: UHQDNPGOZKOAKM-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPTC and has a molecular formula of C16H15N5OS.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the utility of pyrazole-3-carboxamide derivatives in the synthesis of diverse heterocyclic compounds. These efforts are foundational in the development of novel molecules with potential applications in medicinal chemistry and material science. The synthesis processes often involve functionalization reactions and cycloadditions, showcasing the versatility of pyrazole derivatives in constructing complex molecular architectures.

  • Functionalization Reactions : An experimental and theoretical study highlighted the functionalization of pyrazole-3-carboxylic acid, leading to various carboxamide derivatives through reactions with diamines. These derivatives serve as key intermediates for further chemical transformations, underscoring their importance in synthetic organic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

  • Cycloadditions to Pyrazole Derivatives : Another study focused on the cycloaddition reactions involving pyrazolo[1,5-c]thiazoles, demonstrating their behavior as reactive intermediates in the synthesis of structurally diverse molecules. These findings contribute to the development of new synthetic methodologies in heterocyclic chemistry (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).

Antioxidant and Antimicrobial Activities

The incorporation of pyrazole and thiazole moieties into heterocyclic compounds has been explored for potential antioxidant and antimicrobial activities. This research avenue aims to identify novel bioactive molecules that could be further developed into therapeutic agents.

  • Antioxidant Candidates : A study synthesized new compounds containing pyrazole, thiazole, and pyridine units, evaluating their antioxidant potential through DPPH scavenging assays. The investigation revealed promising antioxidant activities, indicating the potential of these derivatives for further exploration as antioxidative agents (Kaddouri, Abrigach, Yousfi, El Kodadi, & Touzani, 2020).

  • Antimicrobial Activity : The synthesis and biological evaluation of pyrazolopyrimidines derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents, with some derivatives also showing antimicrobial activities. This underscores the multifaceted biological relevance of pyrazole-based compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

properties

IUPAC Name

1,5-dimethyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-9-7-11(18-19(9)2)13(20)17-14-16-12(8-21-14)10-3-5-15-6-4-10/h3-8H,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQDNPGOZKOAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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